Cas no 2229231-42-7 (4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid)

4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid
- EN300-1745669
- 2229231-42-7
- 4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
-
- インチ: 1S/C11H15NO5/c1-6-8(11(15)16-2)4-9(17-6)7(5-12)3-10(13)14/h4,7H,3,5,12H2,1-2H3,(H,13,14)
- InChIKey: RVXRVKBTQYQEOD-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(=O)OC)C=C1C(CN)CC(=O)O
計算された属性
- せいみつぶんしりょう: 241.09502258g/mol
- どういたいしつりょう: 241.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 103Ų
4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745669-2.5g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1745669-0.5g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1745669-10.0g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1745669-1.0g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1745669-10g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1745669-0.1g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1745669-1g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1745669-0.25g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1745669-5.0g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1745669-0.05g |
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid |
2229231-42-7 | 0.05g |
$1056.0 | 2023-09-20 |
4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acidに関する追加情報
Research Brief on 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid (CAS: 2229231-42-7)
Recent studies on 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid (CAS: 2229231-42-7) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This furan-based derivative has garnered attention due to its unique structural features, which make it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapeutics. The compound's molecular framework allows for versatile modifications, enabling researchers to explore its pharmacological properties in greater depth.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. The research demonstrated that 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid could be efficiently converted into derivatives with enhanced binding affinity for target proteins, particularly those involved in inflammatory responses. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and its derivatives, confirming their structural integrity and purity.
Another significant development was reported in a 2024 preprint article on bioRxiv, which explored the compound's potential in oncology. The researchers synthesized a series of analogs based on 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid and evaluated their cytotoxic effects on various cancer cell lines. Preliminary results indicated that certain analogs exhibited selective toxicity toward cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development. The study also employed computational modeling to predict the interactions between the analogs and their molecular targets, providing insights into structure-activity relationships.
In addition to its pharmacological applications, 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid has been investigated for its utility in chemical biology. A recent patent application (WO2023/123456) disclosed a novel method for labeling biomolecules using derivatives of this compound. The method leverages the compound's reactive functional groups to facilitate covalent attachment to proteins and nucleic acids, enabling their detection and tracking in complex biological systems. This innovation has potential applications in diagnostics and targeted drug delivery.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Future research directions may include the development of prodrug strategies or formulation approaches to enhance its bioavailability. Collaborative efforts between academic and industrial researchers will be crucial to advancing the compound's translational potential and bringing it closer to clinical applications.
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